molecular formula C17H15FN2OS B2860737 (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681157-11-9

(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2860737
CAS No.: 681157-11-9
M. Wt: 314.38
InChI Key: JLCUCCJHISAIJF-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic chemical reagent designed for research applications, integrating a benzothiazole core with a fluorinated benzamide group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is frequently explored in the development of novel therapeutic agents . Compounds featuring this core have been extensively studied as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, which are critical targets in oncology research, particularly for cancers such as triple-negative breast cancer . The incorporation of the fluorine atom is a common strategy in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity . Similarly, the benzamide group is a versatile moiety found in molecules with a range of pharmacological properties. This combination makes (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide a valuable chemical tool for researchers in early-stage drug discovery. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and investigating mechanisms of action against specific biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-10-7-11(2)15-14(8-10)22-17(20(15)3)19-16(21)12-5-4-6-13(18)9-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCUCCJHISAIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H15FN2OS, and it has a molecular weight of 314.38 g/mol. This compound is primarily studied for its effects on various biochemical pathways and its potential therapeutic applications.

Research indicates that this compound affects the arachidonic acid pathway by inhibiting cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into thromboxane, a potent vasoconstrictor and promoter of platelet aggregation. The modulation of this pathway suggests potential applications in anti-inflammatory therapies.

Biological Activity

The biological activities of (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be summarized as follows:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects through its action on the COX enzymes, which are critical in the inflammatory response.
  • Antimicrobial Properties : Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
  • Cytotoxic Effects : Some studies have indicated cytotoxicity against cancer cell lines, although specific data on this compound's efficacy is still limited.

Data Table: Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibits COX enzymes; reduces thromboxane production.
AntimicrobialPotential activity against E. coli and S. aureus; further studies needed .
CytotoxicityIndications of effectiveness against certain cancer cell lines; specific data pending.

Case Studies

  • Anti-inflammatory Studies : Research conducted on related benzothiazole derivatives showed a marked decrease in inflammation markers when tested in vitro. The study focused on the mechanism involving COX inhibition and suggested that similar compounds could be developed for therapeutic use against chronic inflammatory diseases .
  • Antimicrobial Activity : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties using agar diffusion methods. Compounds with structural similarities to (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibited significant activity against bacterial strains such as E. coli and S. aureus, indicating that this compound may also warrant further investigation in this area .

Research Findings

Recent findings highlight the need for further exploration into the pharmacodynamics and pharmacokinetics of (E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Studies have shown that modifications to the benzothiazole moiety can enhance biological activity, suggesting that structural optimization could lead to more potent derivatives.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

Compound (Reference) Molecular Weight (g/mol) Melting Point (°C) Key IR Stretches (cm⁻¹)
Target Compound Not reported Not reported ~1690 (C=O)
4g 392.48 200 1690, 1638 (C=O)
N-(Benzo[d]thiazol-2-yl)benzamide Calculated: 256.3 Not reported Not provided

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.